Perfluoro(butylcyclohexane)
Overview
Description
Perfluoro(butylcyclohexane) is a compound that belongs to the class of perfluorinated cyclobutyl ethers. These compounds are characterized by their resistance to thermal and chemical degradation, making them useful in various industrial applications. The synthesis of perfluorinated compounds often involves the use of perfluorocyclobutene as a precursor, which can be transformed into a variety of perfluorinated structures through different chemical reactions .
Synthesis Analysis
The synthesis of perfluorinated compounds, including perfluoro(butylcyclohexane), typically involves several steps, starting from simpler precursors. For instance, the synthesis of perfluoro[2.2]paracyclophane, a related compound, was achieved from 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene through a reaction with zinc in acetonitrile . Similarly, perfluorocyclobutane aromatic polyethers were synthesized through a high-yield process involving the formation of an aryl Grignard reagent and subsequent reactions leading to the desired fluoropolymer . These methods demonstrate the complexity and multi-step nature of synthesizing perfluorinated cyclobutyl ethers.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is often complex due to the presence of multiple fluorine atoms. For example, the molecular structure of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) was studied using gas-phase electron diffraction, revealing a boat conformation with independent orientations of the -CF3 groups . This detailed analysis of molecular structure is crucial for understanding the physical and chemical properties of perfluorinated compounds.
Chemical Reactions Analysis
Perfluorinated compounds can undergo various chemical reactions. For instance, the electrochemical fluorination of methyl cyclohexen-2-ylbutyrate led to the formation of perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane) and its cyclization product . Additionally, the synthesis of perfluorobicyclic ethers involved the electrochemical fluorination of α-cyclohexenyl-substituted carboxylic esters, demonstrating the versatility of perfluorinated compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by their molecular structure. For example, the introduction of polyhedral oligomeric silsesquioxane (POSS) into perfluorocyclobutyl (PFCB) polymers resulted in lower glass transition temperatures and step-wise decomposition as observed in thermal analysis . The presence of perfluoroalkyl groups also affects the reactivity and stability of the compounds, as seen in the synthesis of organofluorine compounds using the perfluoro-t-butyl anion . These properties are essential for the application of perfluorinated compounds in areas such as materials science and chemical engineering.
Scientific Research Applications
Blood Monitoring and Doping Misuse
- Blood Monitoring in Sports : Perfluorocarbon compounds like F-tert-butylcyclohexane have been developed for trace measurement in blood using headspace-gas chromatography-tandem mass spectrometry. This is significant due to the oxygen-carrying capabilities of these compounds, which could be misused in sports doping. The method allows detection of perfluorocarbon misuse several hours or even days after injection or a sporting event (Giuliani et al., 2015).
Synthesis of Fluorinated Heterocycles
- Synthesis of Fluorinated Compounds : Perfluoro(1,2-epoxycyclohexane) reacts with bifunctional nucleophiles to produce various fluorinated derivatives like benzimidazole, 1,3-benzothiazole, and phenazine. This is a significant application in the synthesis of fluorinated heterocycles (Filyakova et al., 2014).
Solvent Interactions in Fluorous Reaction Systems
- Selective Solvent Interactions : Research on mixtures of chloroform and perfluoro(methylcyclohexane) has shown their use as solvents for fluorous biphasic reactions. These mixtures exhibit distinct phases at different temperatures, affecting solvent-solute interactions, which is crucial for understanding solvent dynamics in such systems (Gerig, 2005).
Fluorine-19 MRI Tracer Development
- 19F MRI Tracer Applications : ABL-101, an emulsion of perfluoro(t-butylcyclohexane), shows potential as a 19F MRI tracer. This third-generation perfluorocarbon has similar MR characteristics to other perfluorocarbons developed for MRI, indicating its utility in clinical trials for cell tracking or inflammation monitoring (Darçot et al., 2019).
Geosequestration Monitoring
- Geosequestration Monitoring : Perfluorocarbon compounds, such as perfluoromethylcyclohexane, have been utilized as chemical tracers for monitoring the movement of supercritical carbon dioxide in geosequestration. Innovations in mid-infrared spectroscopy have enabled trace level detection of these compounds in aquatic systems, which is essential for understanding environmental interactions in geosequestration processes (Rauh et al., 2014).
Polymer Science and Surface Modification
- Plasma Polymerization : Perfluoro (methylcyclohexane) has been used in plasma polymerization to deposit films on substrates like ethylene propylene diene terpolymer. This process significantly alters the surface characteristics of the substrate, demonstrating the material's utility in advanced coating technologies (Tran et al., 2005).
Perfluoroalkylation Chemistry
- Fluoroalkylation Reactions : The perfluoro-tert-butylation reaction, using reagents like DBBF and CsF, illustrates the potential of perfluoro-tert-butyl compounds in creating diverse fluoroalkylated molecules. These compounds can be used in sensitive probes, further highlighting the significance of perfluoro compounds in synthetic chemistry (Wang et al., 2021).
Safety And Hazards
Future Directions
Perfluoroalkyl and polyfluoroalkyl substances (PFAS), including Perfluoro(butylcyclohexane), are of increasing regulatory concern due to their high persistence and potential impacts on human and environmental health . Research is ongoing to develop sustainable alternatives for removing PFAS from contaminated soil and water . The perfluorocarbons market, including perfluoro(butylcyclohexane), is expected to grow at a compound annual growth rate of 4.2% during the forecast period, reaching US$ 4.77 Bn by 2029 .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZGMFAUFIVEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190838 | |
Record name | Perfluorobutylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecafluoro(nonafluorobutyl)cyclohexane | |
CAS RN |
374-60-7 | |
Record name | Perfluoro(butylcyclohexane) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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